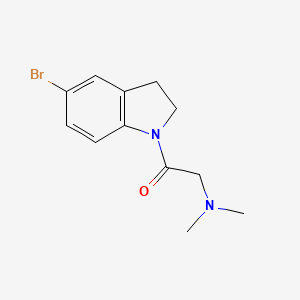

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone

Description

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone is a brominated indole derivative featuring a dimethylamino-substituted ethanone moiety. The bromine atom at the 5-position of the indoline ring likely enhances electrophilic reactivity and influences binding interactions, while the dimethylamino group may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name |

1-(5-bromo-2,3-dihydroindol-1-yl)-2-(dimethylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14(2)8-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCPURQDQGRQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone is a compound derived from the indole scaffold, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound features a brominated indole structure linked to a dimethylamino group, which contributes to its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives based on the indolin scaffold, including this compound. The following table summarizes key findings from various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast cancer) | 7.17 ± 0.94 | VEGFR-2 inhibition |

| This compound | A-549 (Lung cancer) | 2.93 ± 0.47 | Apoptosis induction |

| Derivative 7c | MCF-7 | 0.728 | Anti-proliferative effects |

| Derivative 7d | A-549 | 0.503 | Anti-proliferative effects |

The compound exhibited significant cytotoxicity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. PIM kinases, which are implicated in inflammatory signaling pathways, have been targeted by similar compounds derived from the indole scaffold. The following table summarizes relevant findings:

| Compound | Target Kinase | IC50 (nM) | Effect |

|---|---|---|---|

| KMU-470 (analog) | PIM-1 | 5.6 | Inhibits LPS-induced pro-inflammatory cytokines |

| KMU-470 (analog) | PIM-2 | 220 | Reduces inflammation markers |

| KMU-470 (analog) | PIM-3 | 6.9 | Suppresses inflammatory responses |

These findings suggest that compounds related to this compound may also exert anti-inflammatory effects by inhibiting PIM kinases, thus providing a dual therapeutic approach against cancer and inflammation.

Case Studies

A notable case study involved the evaluation of a series of indolin derivatives against multiple cancer cell lines. The study highlighted that compounds with modifications on the indole ring showed enhanced activity compared to unmodified versions. For instance, derivatives with halogen substitutions demonstrated improved potency due to increased lipophilicity and better interaction with target proteins.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights

- Thiazole and oxadiazole derivatives (e.g., ) show enzyme inhibition and antimicrobial effects, highlighting the role of heterocycles in target engagement.

- Dimethylamino groups improve solubility and may facilitate interactions with acidic residues in proteins .

Synthetic Routes :

Physicochemical Properties

- Molecular Weight and Solubility: Analogs like 1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone (MW: 247.29 ) and phenothiazine derivatives (MW: 284.38 ) suggest the target compound likely has a MW of ~250–300 g/mol. Dimethylamino groups enhance water solubility, critical for bioavailability.

- Thermal Stability: Phenothiazine derivatives exhibit defined melting points (e.g., 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone ), though specific data for the target compound is lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.